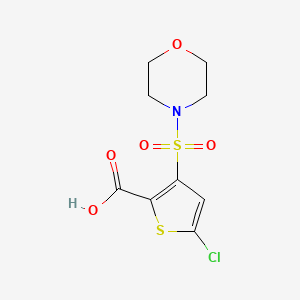

5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid

Description

Chemical Identity and Nomenclature

This compound represents a complex heterocyclic compound with the molecular formula C9H10ClNO5S2. The compound is identified by several systematic names, including 5-Chloro-3-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid and 2-Thiophenecarboxylic acid, 5-chloro-3-(4-morpholinylsulfonyl)-. The Chemical Abstracts Service registry number for this compound is 948015-50-7, providing a unique identifier for chemical databases and literature searches.

The structural architecture of this compound features a five-membered thiophene ring as the central core, with specific functional groups positioned at defined locations. The chloro substituent occupies position 5 of the thiophene ring, while the morpholine sulfonyl group is attached at position 3, and the carboxylic acid functionality is located at position 2. The InChI key for this compound is YZTUGMIATWHWJZ-UHFFFAOYSA-N, and its SMILES notation is O=C(O)C=1SC(Cl)=CC1S(=O)(=O)N2CCOCC2.

The molecular weight of this compound is calculated to be 311.75 grams per mole, reflecting the substantial molecular complexity introduced by the multiple functional groups. The compound's structure can be systematically analyzed through its component parts: the thiophene heterocycle provides aromatic stability, the chloro group introduces electron-withdrawing properties, the morpholine sulfonyl moiety contributes both steric bulk and potential for hydrogen bonding interactions, and the carboxylic acid group offers acidic properties and additional hydrogen bonding capabilities.

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClNO5S2 |

| Molecular Weight | 311.75 g/mol |

| CAS Registry Number | 948015-50-7 |

| InChI Key | YZTUGMIATWHWJZ-UHFFFAOYSA-N |

| SMILES | O=C(O)C=1SC(Cl)=CC1S(=O)(=O)N2CCOCC2 |

Historical Context in Heterocyclic Compound Research

The development and study of this compound must be understood within the broader historical context of thiophene research and heterocyclic compound investigation. Thiophene itself was first discovered by Viktor Meyer in 1882 as a contaminant in benzene, identified through its characteristic reaction with isatin and sulfuric acid to produce a blue indophenin dye. This discovery marked the beginning of systematic research into thiophene chemistry and its derivatives.

The significance of thiophene in heterocyclic compound research has grown substantially since Meyer's initial discovery. Early systematic studies of thiophene chemistry were documented in Howard D. Hartough's comprehensive work in 1952, which described the state of thiophene research up to 1950. The explosive development of thiophene chemistry was triggered by the commercial process for thiophene production from butane and sulfur, developed by Socony-Vacuum Oil Company in the 1940s. This industrial breakthrough enabled large-scale synthesis and application development for thiophene derivatives.

The evolution of thiophene derivative research has been particularly influenced by the recognition of thiophene as a privileged pharmacophore in medicinal chemistry. Recent analyses have demonstrated that thiophene-containing compounds have achieved significant success in pharmaceutical development, with the United States Food and Drug Administration approving seven thiophene-containing drugs in the past decade, ranking thiophene fourth among sulfur-containing drug categories. This pharmaceutical relevance has driven intensive research into substituted thiophene derivatives, including complex molecules like this compound.

The synthetic methodologies for creating complex thiophene derivatives have evolved significantly from the early Paal-Knorr thiophene synthesis, which involved cyclization of 1,4-diketones with sulfur sources. Modern synthetic approaches for compounds like this compound typically involve multi-step reactions with careful control of reaction conditions, including temperature regulation and precise timing to optimize yield and purity.

| Historical Milestone | Year | Significance |

|---|---|---|

| Thiophene Discovery | 1882 | Viktor Meyer identifies thiophene as benzene contaminant |

| First Comprehensive Review | 1952 | Hartough documents thiophene chemistry to 1950 |

| Commercial Production | 1940s | Socony-Vacuum develops industrial thiophene synthesis |

| FDA Drug Approvals | 2013-2023 | Seven thiophene-containing drugs approved |

Position Within Thiophene Derivative Classifications

This compound occupies a distinctive position within the broader classification system of thiophene derivatives. Thiophene derivatives can be categorized based on several structural criteria, including the nature and position of substituents, the degree of functionalization, and their intended applications in various fields.

From a structural classification perspective, this compound belongs to the category of trisubstituted thiophenes, featuring three distinct functional groups attached to the thiophene ring. The presence of a halogen substituent (chloro group) places it within the halogenated thiophene subfamily, while the sulfonyl functionality categorizes it among sulfonylated thiophene derivatives. The carboxylic acid group further classifies it as a thiophene carboxylic acid derivative, a class known for biological activity and synthetic utility.

The morpholine sulfonyl moiety represents a particularly significant structural feature that distinguishes this compound within thiophene classifications. Morpholine-containing heterocycles have gained considerable attention in medicinal chemistry due to their favorable pharmacological properties, including improved solubility characteristics and potential for specific biological interactions. The sulfonyl linkage provides additional structural rigidity and electronic effects that can influence the compound's reactivity and biological activity.

Within the pharmaceutical classification system, this compound can be positioned among thiophene derivatives that serve as synthetic building blocks for drug development. The United States Food and Drug Administration has approved twenty-six drugs containing thiophene ring systems across various pharmacological categories, including anti-inflammatory agents, cardiovascular medications, neurological treatments, and anticancer compounds. This compound's structural features suggest potential utility in similar therapeutic areas.

The compound also fits within the broader classification of heterocyclic compounds used in organic synthesis and materials science. Thiophene derivatives have found applications beyond pharmaceuticals, including use as corrosion inhibitors, organic semiconductors, and components in organic light-emitting diodes. The specific combination of functional groups in this compound may provide unique properties suitable for specialized applications in these fields.

| Classification Category | Specific Classification | Key Features |

|---|---|---|

| Substitution Pattern | Trisubstituted thiophene | Three distinct functional groups |

| Halogen Content | Halogenated thiophene | Chloro substituent at position 5 |

| Functional Groups | Sulfonylated carboxylic acid | Morpholine sulfonyl and carboxyl groups |

| Pharmaceutical Relevance | Synthetic building block | Potential drug development intermediate |

| Applications | Multi-purpose heterocycle | Pharmaceutical and materials science utility |

The classification of this compound within thiophene derivative families also considers its synthetic accessibility and chemical reactivity patterns. The presence of multiple reactive sites, including the carboxylic acid group for amide formation, the chloro substituent for nucleophilic substitution reactions, and the morpholine nitrogen for potential alkylation reactions, positions this compound as a versatile synthetic intermediate. This reactivity profile places it among the more synthetically valuable members of the thiophene derivative class, suitable for further derivatization and biological evaluation.

Properties

IUPAC Name |

5-chloro-3-morpholin-4-ylsulfonylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO5S2/c10-7-5-6(8(17-7)9(12)13)18(14,15)11-1-3-16-4-2-11/h5H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTUGMIATWHWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(SC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001181657 | |

| Record name | 5-Chloro-3-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001181657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948015-50-7 | |

| Record name | 5-Chloro-3-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948015-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001181657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-Chlorothiophene-2-carboxylic Acid (Key Intermediate)

This intermediate is crucial and can be prepared by multiple routes:

The product is isolated by acidification, filtration, and recrystallization, yielding a high-purity acid suitable for further functionalization.

Conversion to 5-Chloro-3-(chlorosulfonyl)thiophene-2-carboxylic Acid Ester

This step introduces the sulfonyl chloride group at the 3-position:

Formation of 5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic Acid

The key step is nucleophilic substitution of the sulfonyl chloride group with morpholine:

Alternative Method: Methyl Ester Intermediate Route (Patent CN112645925A)

- Starting from 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid, the acid is converted to its methyl ester via reaction with methanol under reflux.

- The methyl ester intermediate is purified by crystallization and vacuum drying.

- The methyl ester can then be further functionalized to introduce the morpholinylsulfonyl group.

Reaction Conditions Summary:

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Acyl chloride formation | Thionyl chloride, N,N-dimethylformamide catalyst | Dichloromethane | 0-5 °C | 3 h | Generates acyl chloride intermediate |

| Esterification | Methanol, triethylamine | Methanol | 5-15 °C | 3 h | Forms methyl ester |

| Purification | Methanol, water | - | 0-5 °C | 1-4 h | Crystallization and vacuum drying |

Yield of methyl ester: 81.5%, purity: 98.3%.

Reaction Mechanisms and Catalysis

- The acyl chloride intermediate formation is catalyzed by N,N-dimethylformamide, which activates thionyl chloride for efficient chlorination of the carboxylic acid group.

- Triethylamine is used as a base to neutralize HCl generated during esterification, promoting the reaction.

- The nucleophilic substitution of sulfonyl chloride by morpholine proceeds via typical sulfonyl chloride reactivity, forming a stable sulfonamide linkage.

Summary Table of Preparation Steps

Research Findings and Considerations

- The use of N,N-dimethylformamide as a catalyst in acyl chloride formation significantly improves reaction efficiency and yield.

- Temperature control is critical during chlorosulfonation and esterification steps to avoid decomposition or side reactions.

- Purification by crystallization and vacuum drying ensures high purity essential for pharmaceutical applications.

- Morpholine substitution is generally high-yielding and straightforward, but reaction conditions must be optimized to avoid overreaction or polymerization.

- Alternative routes involving Grignard reagents or lithiation followed by carbonation provide scalable methods for the carboxylic acid intermediate.

Scientific Research Applications

Pharmaceutical Applications

1.1 Enzyme Inhibition

One of the primary applications of 5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid is its role as an inhibitor of specific enzymes involved in ubiquitination, a cellular process that regulates protein degradation. Preliminary studies indicate that this compound may bind to the active sites of these enzymes, thereby preventing their normal function. This inhibition could lead to the development of therapeutic strategies for treating diseases such as cancer and neurodegenerative disorders.

1.2 Antimicrobial Properties

Research has suggested that this compound exhibits significant antimicrobial activity. Its structural components, particularly the morpholine group, enhance its solubility and bioavailability, making it a candidate for further exploration in drug development aimed at combating microbial infections.

1.3 Potential in Neurodegenerative Disease Treatment

Studies have explored the potential of this compound as a therapeutic agent for neurodegenerative diseases by targeting enzymes associated with protein misfolding and aggregation. The ability to inhibit these enzymes may help mitigate disease progression.

Agrochemical Applications

The unique chemical structure of this compound also positions it as a candidate for use in agrochemicals. Its biological activity may be harnessed to develop new pesticides or herbicides that target specific pathways in pests or weeds, providing environmentally friendly alternatives to traditional agrochemicals.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Comparative studies with structurally similar compounds can provide insights into how modifications affect efficacy and selectivity.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid | Contains a sulfamoyl group instead of morpholine | Known for antibacterial activity against certain pathogens |

| 5-Chloro-3-sulfinothiophene-2-carboxylic acid | Contains a sulfinyl group | Exhibits antioxidant properties |

| 5-Chlorothiophene-2-carboxylic acid | Lacks the morpholine and sulfonyl groups | Simpler structure; primarily used in organic synthesis |

Mechanism of Action Studies

Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. Techniques such as molecular docking studies and kinetic assays will be essential in understanding its interactions with biological targets.

Mechanism of Action

The mechanism by which 5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific target being studied.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 948015-50-7

- Molecular Formula: C₉H₁₀ClNO₅S₂

- Molecular Weight : 311.76 g/mol

- Structure : A thiophene ring substituted at position 3 with a morpholine sulfonyl group (-SO₂-morpholine) and at position 5 with chlorine. The carboxylic acid group (-COOH) is at position 2 .

- Key Features: The morpholine sulfonyl group enhances polarity and hydrogen-bonding capacity, while the chlorine atom contributes to electron-withdrawing effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights critical differences between 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid and structurally related thiophene derivatives:

Key Differences in Functional Groups and Properties

Morpholine Sulfonyl vs. Sulfamoyl/Trifluoroethoxy: The morpholine sulfonyl group in the target compound introduces a heterocyclic amine, enhancing hydrogen-bonding capacity and solubility compared to simpler sulfonamides (e.g., -SO₂NH₂ in ) or non-polar groups (e.g., -OCH₂CF₃ in ).

Positional Isomerism :

- Substituent positions significantly affect electronic distribution. For example, 5-chloro-2-sulfamoylthiophene-3-carboxylic acid has sulfamoyl at C2 vs. C3 in the target compound, altering dipole moments and binding interactions.

Carboxylic Acid vs. Ester Derivatives :

- The free carboxylic acid group in the target compound contrasts with ester derivatives (e.g., methyl esters in ). Esters are more lipophilic but require hydrolysis for activation in biological systems .

Biological Activity

5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₀ClNO₅S₂ |

| CAS Number | 948015-50-7 |

| MDL Number | MFCD10038732 |

| Molecular Weight | 273.76 g/mol |

Research indicates that this compound may exert its biological effects through various mechanisms:

- Cytokine Production : It triggers the production of pro-inflammatory cytokines such as MCP-1/CCL2, IL6, TNF-alpha, and IL-1beta in endothelial cells and atrial tissues .

- Expression of Adhesion Molecules : The compound increases the expression of adhesion molecules like ICAM1 and VCAM1, which play critical roles in inflammation .

- Activation of Signaling Pathways : It activates the transcription factor NF-kappa-B and increases phosphorylated ERK1/2 levels in dermal microvascular endothelial cells .

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as an antitumor agent and its effects on various cell lines.

Antitumor Activity

A notable study evaluated the cytotoxic effects of various thiophene derivatives, including this compound, against cancer cell lines. The results demonstrated significant antiproliferative activity:

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| This compound | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 |

| Other Thiophene Derivatives | Jurkat (human T-cell leukemia) | < 10 |

This indicates that the compound exhibits promising antitumor properties, particularly against human epidermoid carcinoma cells.

Study on Inflammatory Response

In a controlled study examining the inflammatory response induced by this compound, researchers found that it significantly elevated levels of inflammatory markers in treated endothelial cells compared to controls. The findings suggest a dual role where it may contribute to both therapeutic and adverse effects depending on the context of use.

Clinical Relevance

The compound's ability to modulate inflammatory pathways suggests potential applications in treating diseases characterized by excessive inflammation or tumorigenesis. Further investigations are warranted to explore its efficacy and safety in clinical settings.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid?

The synthesis typically involves sequential functionalization of the thiophene core. A representative route includes:

- Step 1 : Chlorination at the 5-position of thiophene-2-carboxylic acid derivatives using reagents like N-chlorosuccinimide (NCS) under controlled conditions.

- Step 2 : Sulfonylation at the 3-position with morpholine-4-sulfonyl chloride, often in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF.

- Step 3 : Acidic or basic hydrolysis of ester intermediates (if applicable) to yield the carboxylic acid moiety. Reaction optimization may require monitoring by TLC or HPLC to ensure intermediate purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., sulfonamide and chlorine positions). Chemical shifts for the morpholine protons typically appear as a multiplet at ~3.6–3.8 ppm.

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For structural elucidation, SHELX software (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and intermolecular interactions in single crystals .

Q. What biological activities have been reported for structurally related thiophene-sulfonamide derivatives?

Analogous compounds exhibit anticancer activity by targeting enzymes like carbonic anhydrases or kinases. For example, derivatives with chlorophenyl and sulfonamide groups showed IC values lower than doxorubicin in certain cancer cell lines, with activity depending on substituent electronic and steric properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfonylation step in the synthesis?

- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve reagent solubility, but could increase side reactions.

- Temperature Control : Maintaining temperatures between 0–5°C during reagent addition reduces decomposition. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical .

Q. How can contradictory biological activity data between in vitro and in vivo studies be resolved for this compound?

- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding.

- Structural Modifications : Introduce prodrug moieties (e.g., esterification of the carboxylic acid) to enhance membrane permeability.

- Target Engagement Studies : Use techniques like SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) to validate direct target binding .

Q. What computational strategies are effective in predicting the binding mode of this compound to therapeutic targets?

- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions with enzymes like carbonic anhydrase IX.

- MD Simulations : GROMACS or AMBER can simulate ligand-protein dynamics over time (≥100 ns) to assess stability.

- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with inhibitory activity to guide synthetic priorities .

Q. How can analytical challenges in distinguishing polymorphic forms of this compound be addressed?

- PXRD (Powder X-ray Diffraction) : Compare experimental patterns with simulated data from single-crystal structures.

- DSC (Differential Scanning Calorimetry) : Identify melting points and enthalpy changes associated with polymorph transitions.

- Solid-State NMR : Resolve differences in hydrogen-bonding networks or molecular packing .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated organic waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.